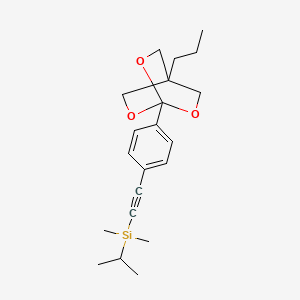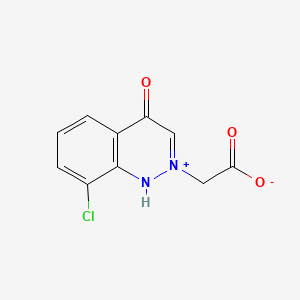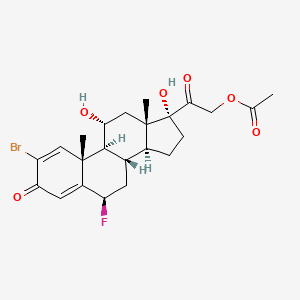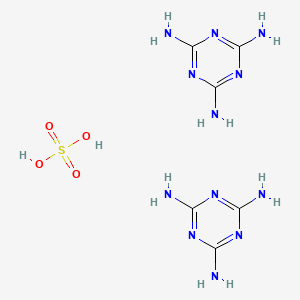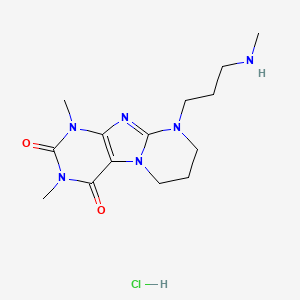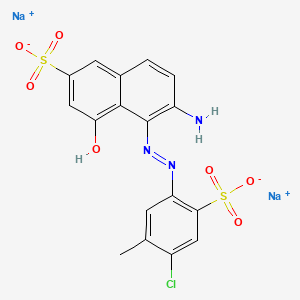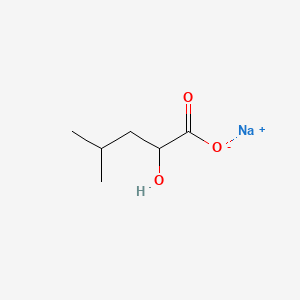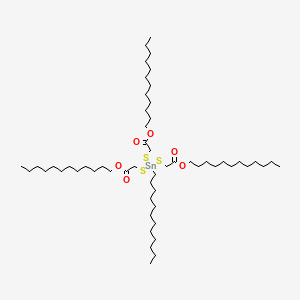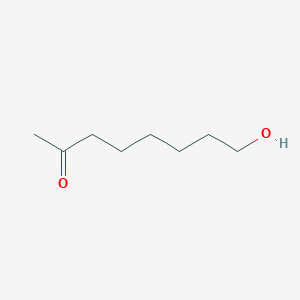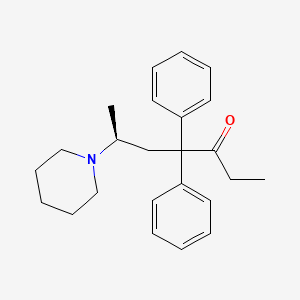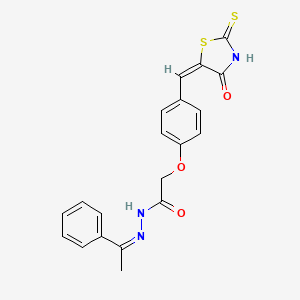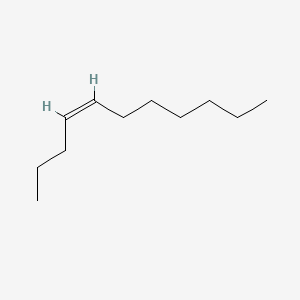
4-Undecene, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Undecene, (Z)-, also known as cis-4-Undecene, is an organic compound with the molecular formula C₁₁H₂₂. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The (Z)- configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Undecene, (Z)- can be synthesized through various methods, including:
Hydrogenation of Alkynes: Starting from 4-undecyne, selective hydrogenation can be performed using a Lindlar catalyst to obtain the (Z)-isomer.
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
Industrial production of 4-Undecene, (Z)- typically involves:
Catalytic Hydrogenation: Using specific catalysts to ensure the (Z)-configuration is maintained.
Isomerization: Starting from a mixture of isomers, selective isomerization can be used to enrich the (Z)-isomer.
Analyse Des Réactions Chimiques
Types of Reactions
4-Undecene, (Z)- undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Can be reduced to form the corresponding alkane.
Substitution: Can undergo halogenation to form haloalkenes.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogens such as bromine (Br₂) or chlorine (Cl₂) in the presence of light or a catalyst.
Major Products
Oxidation: Forms 4-undecanol, 4-undecanal, or undecanoic acid.
Reduction: Forms undecane.
Substitution: Forms 4-bromo-undecene or 4-chloro-undecene.
Applications De Recherche Scientifique
4-Undecene, (Z)- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in biological systems and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Undecene, (Z)- involves its interaction with specific molecular targets and pathways. As an alkene, it can participate in various chemical reactions, influencing biological processes through its reactivity. The exact molecular targets and pathways depend on the specific application and context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Undecene, (E)-: The (E)-isomer of 4-Undecene, where the higher priority substituents are on opposite sides of the double bond.
Other Alkenes: Compounds like 3-undecene and 5-undecene, which differ in the position of the double bond.
Uniqueness
4-Undecene, (Z)- is unique due to its specific geometric configuration, which can influence its reactivity and interactions in chemical and biological systems. This makes it distinct from its (E)-isomer and other alkenes with different double bond positions.
Propriétés
Numéro CAS |
821-98-7 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
(Z)-undec-4-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7- |
Clé InChI |
JABYJIQOLGWMQW-CLFYSBASSA-N |
SMILES isomérique |
CCCCCC/C=C\CCC |
SMILES canonique |
CCCCCCC=CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



